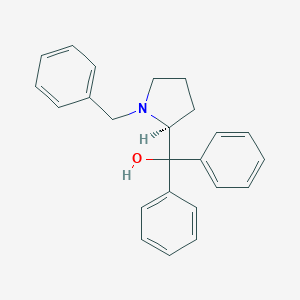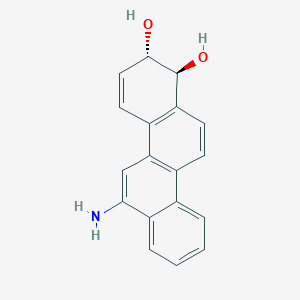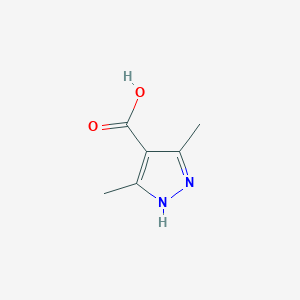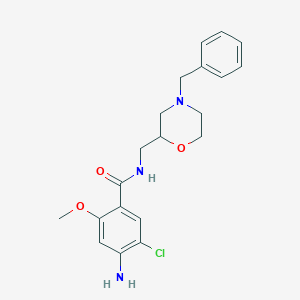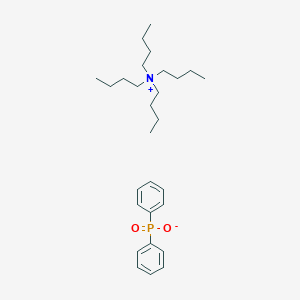
Tetrabutylammonium diphenylphosphinate
Vue d'ensemble
Description
Tetrabutylammonium diphenylphosphinate is a chemical compound with the molecular formula C28H46NO2P . It is a derivative of tetrabutylammonium, a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+, where Bu represents the butyl group .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium diphenylphosphinate consists of a tetrabutylammonium cation and a diphenylphosphinate anion . The exact 3D structure is not available as conformer generation is disallowed since it is a mixture or salt .
Physical And Chemical Properties Analysis
Tetrabutylammonium diphenylphosphinate has a molecular weight of 459.6 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 14 rotatable bonds . Its exact mass and monoisotopic mass are 459.32661671 g/mol . The topological polar surface area is 40.1 Ų . It has 32 heavy atoms and its complexity is 326 .
Applications De Recherche Scientifique
Catalytic Applications :
- [Fe(III)(salophen)]Cl in molten tetrabutylammonium bromide was found to be an effective catalyst for the electrophilic reaction of indole with carbonyl compounds, offering benefits like high conversions and short reaction times (Saeid-Nia & Sheikhshoaie, 2010).
Organosilicon Chemistry :
- Tetrabutylammonium fluoride was used to facilitate coupling reactions with alkenyl, alkynyl, aryl, and alkylsilanes, demonstrating high chemoselectivity and stereospecificity (Hatanaka & Hiyama, 1990).
Deoxydehydration Reactions :
- Tetrabutylammonium dioxovanadium(V)dipicolinate catalyzed the deoxydehydration of glycols to olefins, with sodium sulfite or triphenylphosphine as reductants (Chapman & Nicholas, 2013).
Cyclometalated Arylazo Compounds :
- Tetrabutylammonium cyanide was used in reactions involving cyclopalladated 1-arylazonaphthalene, leading to the formation of ortho-cyano-1-arylazonaphthalene and other compounds (Gehrig, Klaus, & Rys, 1983).
Silicon-Carbon Bond Cleavage :
- Tetrabutylammonium triphenyldifluorosilicate was used as a fluoride source for cleaving silicon-carbon bonds, highlighting advantages over tetrabutylammonium fluoride in terms of solubility and basicity (Pilcher & DeShong, 1996).
Ion Selective Electrodes :
- Tetrabenzyl pyrophosphate and diphenylphosphinic anhydride were used in Pb(2+)-selective membrane electrodes, exhibiting near-Nernstian response to Pb(2+) (Xu & Katsu, 2000).
Polymer Synthesis :
- Microwave heating was employed to synthesize optically active thiazole-bearing poly(amide-imide)s using molten tetrabutylammonium bromide as a medium (Mallakpour & Zadehnazari, 2013).
Esterification Reactions :
- N-(diphenylphosphino)triethyl- and tributylammonium salts acted as condensing agents in the esterification of acids with alcohols and phenols (Nowrouzi & Irajzadeh, 2015).
Safety And Hazards
Tetrabutylammonium diphenylphosphinate should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Propriétés
IUPAC Name |
diphenylphosphinate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBUDAZVPBWQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium diphenylphosphinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



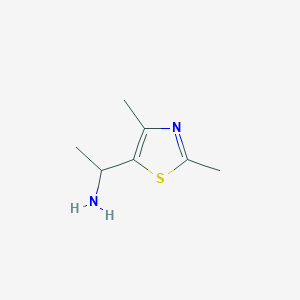


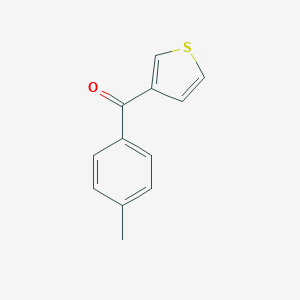
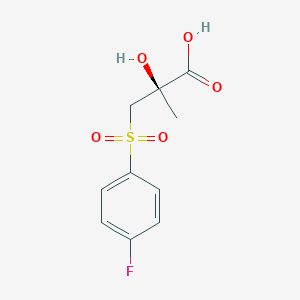
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
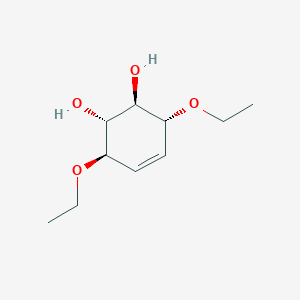
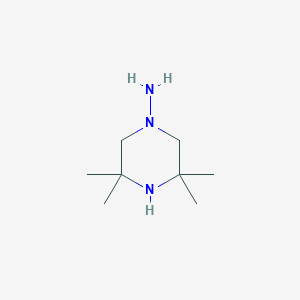
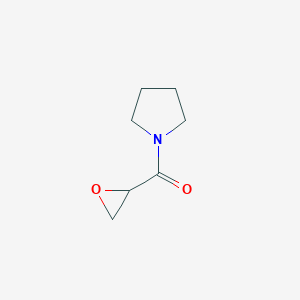
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
